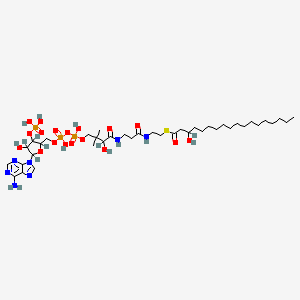
3-Hydroxyoctadecanoyl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-3-hydroxyoctadecanoyl-coa, also known as beta-Hydroxy stearyl-CoA, is classified as a long-chain fatty acyl coa. A long-chain fatty acyl coa are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. (s)-3-hydroxyoctadecanoyl-coa is considered a slightly soluble (in water), acidic compound. (s)-3-hydroxyoctadecanoyl-coa may be a unique E. coli metabolite. (s)-3-hydroxyoctadecanoyl-coa belongs to the class of Acyl CoAs. These are organic compounds contaning a coenzyme A substructure linked to another moeity through an ester bond. (inferred from compound structure).
Wissenschaftliche Forschungsanwendungen
Role in Fatty Acid Metabolism
3-Hydroxyoctadecanoyl-coenzyme A is primarily an intermediate in the elongation of fatty acids within mitochondria. It serves as a substrate for several key enzymes:
- Beta-Hydroxyacyl-CoA Dehydrogenase : This enzyme catalyzes the conversion of this compound to 3-oxooctadecanoyl-coenzyme A, playing a crucial role in the beta-oxidation pathway.
- Enoyl-CoA Hydratase : Involved in the hydration of enoyl-CoA derivatives, facilitating further breakdown of fatty acids for energy production .
This compound's involvement in these enzymatic reactions highlights its importance in energy metabolism and lipid biosynthesis.
Implications in Mitochondrial Disorders
Recent studies have identified elevated levels of acylcarnitines, including this compound, as biomarkers for mitochondrial myopathy. In a cohort study involving patients with mitochondrial disorders, specific patterns of hydroxylated long-chain acylcarnitines were observed, indicating metabolic disturbances associated with mitochondrial dysfunction .
Case Study Example
- Patient Cohort : 35 individuals with mitochondrial myopathy were examined.
- Findings : Elevated concentrations of acylcarnitines were noted, with 63% of patients exhibiting specific patterns linked to hydroxylated long-chain acylcarnitines. This correlation suggests that monitoring these metabolites could aid in diagnosing and understanding mitochondrial diseases .
Research on Caloric Restriction
Research has also indicated that caloric restriction alters fatty acid metabolism significantly. In studies assessing the effects of graded levels of calorie restriction on metabolite concentrations, increases in this compound were noted alongside other fatty acid-CoA derivatives. This suggests that caloric restriction may enhance fatty acid oxidation pathways, highlighting the compound's relevance in metabolic research .
Potential Therapeutic Applications
While direct therapeutic applications of this compound are still under investigation, its role as a biomarker and its involvement in metabolic pathways open avenues for potential therapies targeting metabolic disorders. Understanding how this metabolite interacts with various enzymes could lead to novel treatments for conditions like obesity and diabetes.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Fatty Acid Metabolism | Intermediate in mitochondrial fatty acid elongation and oxidation pathways |
| Biomarker for Mitochondrial Disorders | Elevated levels indicate metabolic disturbances in mitochondrial myopathy |
| Effects of Caloric Restriction | Increased concentrations observed during studies on calorie restriction |
| Potential Therapeutic Targets | Insights into metabolic pathways may lead to new treatments for metabolic disorders |
Eigenschaften
CAS-Nummer |
42578-91-6 |
|---|---|
Molekularformel |
C39H70N7O18P3S |
Molekulargewicht |
1050 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55) |
InChI-Schlüssel |
WZMAIEGYXCOYSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
42578-91-6 |
Physikalische Beschreibung |
Solid |
Synonyme |
3-hydroxyoctadecanoyl-CoA 3-hydroxyoctadecanoyl-coenzyme A beta-hydroxy stearyl-CoA beta-hydroxystearoyl-CoA coenzyme A, 3-hydroxyoctadecanoyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















